molecular formula C20H21N3O6S B6584926 methyl 5-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate CAS No. 1251619-61-0

methyl 5-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate

Cat. No.: B6584926
CAS No.: 1251619-61-0
M. Wt: 431.5 g/mol
InChI Key: WVOIDLSESFBHFT-UHFFFAOYSA-N
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Description

Methyl 5-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate is a useful research compound. Its molecular formula is C20H21N3O6S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.11510657 g/mol and the complexity rating of the compound is 817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered attention in pharmacology due to its potential biological activities, including effects on various enzymatic pathways and cellular mechanisms.

Chemical Structure and Properties

The compound features a furan ring and a benzothiadiazine moiety, which are known for their diverse biological activities. The presence of a pyrrolidine carbonyl group enhances its pharmacological profile.

1. Enzymatic Inhibition

Research indicates that benzothiadiazine derivatives exhibit inhibitory activity against phosphodiesterases (PDEs), particularly PDE3 and PDE4. These enzymes play critical roles in cellular signaling pathways related to inflammation and respiratory diseases such as asthma and COPD. For instance, a study showed that certain derivatives exhibited micromolar inhibition against these enzymes, suggesting their potential as therapeutic agents in respiratory conditions .

2. Antioxidant Activity

The antioxidant properties of benzothiadiazines have been documented, with specific derivatives demonstrating significant activity. This suggests that this compound may also contribute to oxidative stress reduction in cells .

3. Neuropharmacological Effects

Benzothiadiazine derivatives have been explored for their nootropic effects, particularly as positive allosteric modulators of AMPA receptors. These compounds can enhance cognitive function without the excitotoxic side effects associated with direct agonists. Experimental data suggest that such compounds can increase neurotransmitter levels in the brain, potentially improving memory and learning processes .

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzothiadiazine derivatives:

StudyFindings
Identified selective PDE4 inhibitors with potential for asthma treatment.
Demonstrated neuropharmacological activity through AMPA receptor modulation.
Explored interactions with cell membranes, highlighting the affinity of benzothiadiazine derivatives for lipid bilayers.

Molecular Modeling Studies

Molecular dynamics simulations have been employed to understand the interactions between this compound and cellular components. These studies reveal that the compound exhibits strong binding affinity to phospholipid membranes, which is crucial for its bioavailability and efficacy in biological systems .

Properties

IUPAC Name

methyl 5-[[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-13-5-8-17-15(11-13)23(12-14-6-7-16(29-14)20(25)28-2)21-18(30(17,26)27)19(24)22-9-3-4-10-22/h5-8,11H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOIDLSESFBHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(O3)C(=O)OC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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